N-(3-chloro-4-methoxyphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone. Key structural features include:
- N-substitution: A 3-chloro-4-methoxyphenyl group attached to the carboxamide nitrogen, contributing hydrophobic and electron-withdrawing properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4/c1-23-11-14(18(22-23)28-3)19(26)24-8-6-12(7-9-24)17(25)21-13-4-5-16(27-2)15(20)10-13/h4-5,10-12H,6-9H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLKQHWUSFWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Activity and Physicochemical Properties
N-Aryl Substitution: The 3-chloro-4-methoxyphenyl group (target compound, ) enhances hydrophobicity and may improve membrane permeability compared to non-halogenated analogs (e.g., ). In , the 2,4-dichlorophenyl group contributes to high CB1 receptor antagonism (IC₅₀ = 0.139 nM), suggesting halogen positioning critically impacts target binding .
Piperidine-1-Substituent :
- Heterocyclic moieties (pyrazole, imidazole-pyrimidine, benzoxazine) in the target compound and analogs () likely enhance binding through hydrogen bonding or π-π interactions.
- Aryloxazole derivatives () exhibit antiviral activity against HCV, indicating the importance of rigid aromatic systems for target engagement .
Synthetic Yields and Purity :
- Piperidine-4-carboxamide derivatives with aryloxazole groups () show moderate to high yields (57–76%) and exceptional purity (>98–99.8%), suggesting robust synthetic routes. In contrast, indole-2-carboxamide analogs () exhibit highly variable yields (10–80%), reflecting greater synthetic complexity .
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